5H-purine

Vue d'ensemble

Description

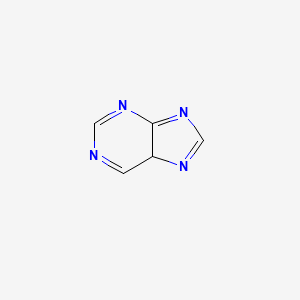

5H-Purine is a heterocyclic aromatic organic compound that consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring. This structure is fundamental to many biological molecules, including nucleotides, which are the building blocks of DNA and RNA. Purines, including this compound, play crucial roles in various biochemical processes, such as cellular respiration and signal transduction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine typically involves the cyclization of appropriate precursors. One common method is the condensation of formamide with formic acid under high-temperature conditions. Another approach involves the reaction of 4,5-diaminopyrimidine with formic acid .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reactions. Additionally, green chemistry approaches, such as using ethanol as a solvent and mild reaction conditions, are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 5H-Purine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form uric acid, a process catalyzed by xanthine oxidase.

Reduction: Reduction reactions can convert this compound into dihydropurine derivatives.

Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving this compound.

Common Reagents and Conditions:

Oxidation: Xanthine oxidase in the presence of oxygen.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Uric acid.

Reduction: Dihydropurine derivatives.

Substitution: Halogenated purines, nitropurines, and alkylpurines.

Applications De Recherche Scientifique

Pharmaceutical Applications

5H-purine and its derivatives are extensively utilized in the pharmaceutical industry, particularly as chemotherapeutic agents. The following applications highlight their significance:

1.1 Antiviral and Anticancer Agents

- Mechanism : this compound derivatives can act as substrates or inhibitors of enzymes involved in purine metabolism. This property is crucial for the development of drugs targeting viral infections and cancer cells .

- Examples : Compounds like fludarabine are used in treating chronic lymphocytic leukemia (CLL) due to their ability to interfere with purine synthesis pathways .

1.2 Modulation of Cardiac Function

- Pharmacodynamics : Certain purine analogs modulate myocardial oxygen consumption and cardiac blood flow, making them potential candidates for heart disease therapies .

1.3 Drug Discovery Targets

- Purinome : The purinome, comprising purine-related enzymes and receptors, serves as a target for drug discovery, particularly in developing new treatments for metabolic disorders and cancer .

Biochemical Research Applications

This compound is pivotal in biochemical research, particularly concerning metabolism and cellular functions.

2.1 Cell Migration Studies

- Recent studies indicate that purine nucleotide depletion can stimulate cell migration while inhibiting proliferation. This finding suggests that manipulating purine levels may offer insights into cancer metastasis mechanisms .

2.2 Genetic Disorders Related to Purine Metabolism

- A case study reported a rare genetic disorder linked to 5-aminoimidazole-4-carboxamide ribosiduria, caused by biallelic pathogenic variants in the ATIC gene. This disorder underscores the importance of purines in genetic metabolic pathways .

Synthesis and Application of Purine-Based Ionic Liquids

Purine-based ionic liquids (ILs) synthesized from compounds like theobromine and xanthine have shown promising applications:

| Purine Compound | Ionic Liquid Name | Solubility (mol/L) | Application Area |

|---|---|---|---|

| Theobromine | [N4444][Theob] | 4.09 × 10⁻² | Solvent for biochemical reactions |

| Theophylline | [N4444][Theop] | Higher than others | Drug formulation |

| Xanthine | [N4444][Xan] | Lower than theobromine | Antioxidant properties |

| Uric Acid | [N4444][Ur] | 3.57 × 10⁻⁴ | Metabolic studies |

These ILs enhance solubility and stability of purines, making them suitable for various biochemical applications .

Dietary Implications of Purines

Research indicates that dietary intake of purines may correlate with health outcomes, including mortality rates. A study found that higher dietary purine intake was associated with a decreased risk of death, suggesting potential protective effects against certain diseases .

Mécanisme D'action

The mechanism of action of 5H-purine and its derivatives involves their interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

Adenine: A purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Hypoxanthine: An intermediate in purine metabolism.

Xanthine: A product of purine degradation.

Uniqueness of 5H-Purine: this compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its derivatives have diverse applications in medicine, particularly in the development of anticancer and antiviral drugs .

Activité Biologique

5H-purine is a significant compound in biochemistry, primarily known for its role as a structural framework for purine nucleotides and nucleic acids. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is a bicyclic organic compound that forms the basis for various biologically active molecules, including adenine and guanine. These nucleobases are essential for DNA and RNA synthesis, energy transfer (ATP), and cellular signaling.

Synthesis of this compound Derivatives

Recent studies have explored various synthetic pathways to create this compound derivatives with enhanced biological activities. For instance, a one-pot synthesis method has been developed to produce purine analogues that exhibit significant anti-inflammatory properties. The synthesized compounds were tested against cyclooxygenase enzymes (COX-1 and COX-2), showing promising results compared to standard anti-inflammatory medications like indomethacin.

Key Findings on Synthesis

- Synthesis Method : One-pot three-component reactions under green chemistry conditions.

- Biological Evaluation : Compounds exhibited IC50 values ranging from 27.76 to 91.57 μg/ml for COX-2 and COX-1 respectively, indicating superior efficacy over indomethacin .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been extensively evaluated. A study indicated that these compounds could significantly inhibit the denaturation of proteins and stabilize red blood cell membranes, which are critical indicators of anti-inflammatory activity.

| Compound | IC50 (COX-1) μg/ml | IC50 (COX-2) μg/ml |

|---|---|---|

| Indomethacin | 91.57 | 42.66 |

| Compound A | 40.04 | 27.76 |

| Compound B | 87.29 | 42.3 |

Purine Intake and Health Outcomes

Research has also examined the relationship between dietary purine intake and health outcomes, particularly in relation to mortality rates and gout attacks. A U-shaped association was observed between purine intake and mortality in males, suggesting that both low and high intakes could be detrimental .

Case Studies

- Purine Synthesis Disorder : A rare case of a genetic disorder related to purine biosynthesis was reported in India, highlighting the clinical significance of purines in metabolic pathways. This case involved a deficiency in the ATIC gene, affecting purine metabolism and leading to severe health implications .

- Gout Management : A clinical study focused on the effects of a low-purine diet among gout patients showed significant reductions in serum uric acid levels and improved overall health metrics after dietary intervention .

Implications for Future Research

The biological activity of this compound derivatives opens avenues for developing new therapeutic agents targeting inflammatory diseases and metabolic disorders associated with purines. Further research is warranted to explore the molecular mechanisms underlying these effects and to optimize synthetic pathways for producing more potent analogues.

Propriétés

IUPAC Name |

5H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXKAFPOCZVZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NC=NC21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328144 | |

| Record name | 5H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-24-5 | |

| Record name | 5H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.